molecular formula C9H5F2NO2S B12953853 2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid

2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid

Cat. No.: B12953853
M. Wt: 229.21 g/mol
InChI Key: IAIJFFDCHBCUEW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a difluoromethyl group attached to the benzothiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid typically involves the difluoromethylation of benzothiazole derivatives. One common method is the reaction of benzothiazole-6-carboxylic acid with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid is unique due to the presence of both the difluoromethyl and carboxylic acid groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C9H5F2NO2S

Molecular Weight

229.21 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C9H5F2NO2S/c10-7(11)8-12-5-2-1-4(9(13)14)3-6(5)15-8/h1-3,7H,(H,13,14)

InChI Key

IAIJFFDCHBCUEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)C(F)F

Origin of Product

United States

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